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molecular formula C3H10N2O6S2 B8418023 Sulfamic acid, trimethylene ester CAS No. 60548-63-2

Sulfamic acid, trimethylene ester

Cat. No. B8418023
M. Wt: 234.3 g/mol
InChI Key: DFALGJJVPSYYCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04061663

Procedure details

1,3-Bis-O-sulfamyl-1,3-propanediol is prepared in the same manner as 1,2-bis-O-sulfamyl-1,2-ethanediol in Example 1 except that 1,3-propanediol (29.2 g., 0.385 mol.) is employed as the alkanediol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
[Compound]
Name
alkanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(O[CH2:6][CH2:7][O:8][S:9](=[O:12])(=[O:11])[NH2:10])(=O)(=O)N.[CH2:13]([OH:17])CCO>>[S:9]([O:17][CH2:13][CH2:6][CH2:7][O:8][S:9](=[O:11])(=[O:12])[NH2:10])(=[O:11])(=[O:8])[NH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(N)(=O)(=O)OCCOS(N)(=O)=O
Name
Quantity
29.2 g
Type
reactant
Smiles
C(CCO)O
Step Two
Name
alkanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S(N)(=O)(=O)OCCCOS(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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